![molecular formula C13H9ClFNO2 B6374841 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% CAS No. 1261918-52-8](/img/structure/B6374841.png)
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%
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Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% (5-CPCFP-95) is a compound composed of a phenol group and a carbamoyl group linked by a single bond. It is a white, crystalline solid with a melting point of 97-98°C and a boiling point of 175-176°C. It is soluble in water, methanol, and ethanol. 5-CPCFP-95 is a widely used compound in scientific research, due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is not well understood. It is known to interact with the active sites of enzymes, and to act as an inhibitor of certain enzymes. It is also known to interact with proteins and other macromolecules, and to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, and to affect the structure and function of proteins and other macromolecules. It has also been shown to affect the growth and development of cells, and to affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is its low cost and its availability in large quantities. It is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, the compound is toxic and should be handled with care.
Future Directions
The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in scientific research are numerous. It could be used as a tool to study the structure and function of proteins and other macromolecules, and to study the mechanism of action of drugs. It could also be used to develop new drugs and to study the effects of drugs on cells and tissues. Additionally, it could be used to study the effects of environmental pollutants on cells and tissues, and to develop new methods for the synthesis of peptides and proteins. Finally, it could be used to study the structure and properties of polymers, and to develop new polymers for use in a variety of applications.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3-aminopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(3-carbamoyl-4-chlorophenyl)-2-fluorophenol. The second step involves the purification of the product through recrystallization.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. It has been used in studies on the synthesis of peptides and proteins, as a chemical reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in studies on the structure and properties of polymers, and in the study of the mechanism of action of drugs.
properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQEJXDZLSVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684491 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-52-8 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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